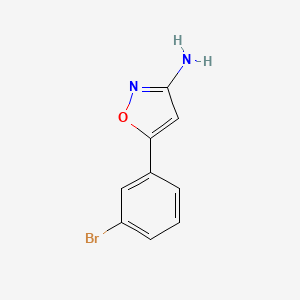
3-Butyl-2-iodothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-2-iodothiophene is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-iodothiophene typically involves the iodination of 3-butylthiophene. One common method is the halogen dance reaction, which involves the treatment of dihalo-substituted thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . Another approach is the direct iodination of 3-butylthiophene using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of azido, thiocyanato, or other substituted thiophenes.
Cross-Coupling: Formation of biaryl or alkyne-substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Aplicaciones Científicas De Investigación
3-Butyl-2-iodothiophene has several applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Serves as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Utilized in the development of corrosion inhibitors and advanced materials for electronic applications.
Chemical Biology: Employed in the study of molecular interactions and pathways due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Butyl-2-iodothiophene depends on its application. In organic electronics, its conjugated system allows for efficient charge transport and light emission. In medicinal chemistry, it interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodothiophene: Lacks the butyl group, leading to different physical and chemical properties.
3-Butylthiophene: Lacks the iodine atom, affecting its reactivity and applications.
3-Bromo-2-iodothiophene:
Uniqueness
3-Butyl-2-iodothiophene is unique due to the presence of both the butyl group and the iodine atom, which confer distinct reactivity and properties. The butyl group increases its hydrophobicity and potential interactions with biological membranes, while the iodine atom enhances its reactivity in substitution and cross-coupling reactions .
Propiedades
Fórmula molecular |
C8H11IS |
|---|---|
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
3-butyl-2-iodothiophene |
InChI |
InChI=1S/C8H11IS/c1-2-3-4-7-5-6-10-8(7)9/h5-6H,2-4H2,1H3 |
Clave InChI |
QOQSKBTYALXFPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(SC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


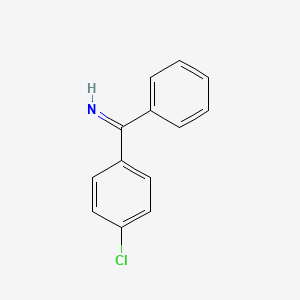
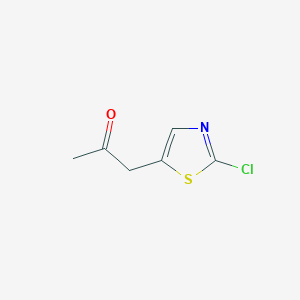
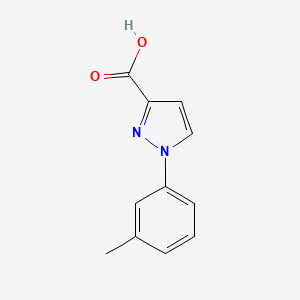

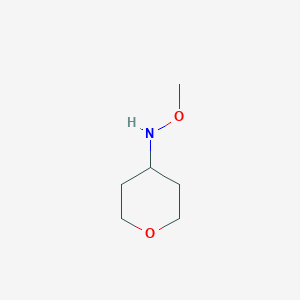
![2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B13537917.png)
![4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B13537919.png)
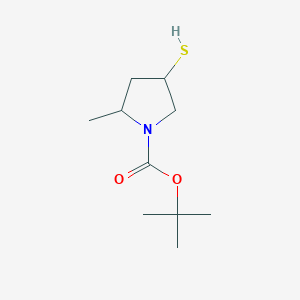
![2-{[(Benzyloxy)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid](/img/structure/B13537928.png)

![3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione](/img/structure/B13537947.png)


